molecular formula C10H20O B12363606 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-

6-Octen-1,1-d2-1-ol, 3,7-dimethyl-

Cat. No.: B12363606
M. Wt: 158.28 g/mol
InChI Key: QMVPMAAFGQKVCJ-MGVXTIMCSA-N
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Description

6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogenThe presence of deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- typically involves the deuteration of 6-Octen-1-ol, 3,7-dimethyl-. Deuteration is achieved by replacing the hydrogen atoms with deuterium. This can be done using deuterated reagents under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-Octen-1-ol, 3,7-dimethyl- with deuterium gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Octen-1,1-d2-1-ol, 3,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- involves its incorporation into molecules as a deuterated analog. The presence of deuterium affects the compound’s pharmacokinetics and metabolic profile. Deuterium forms stronger bonds with carbon compared to hydrogen, leading to slower metabolic breakdown and prolonged activity of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracing in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C10H20O

Molecular Weight

158.28 g/mol

IUPAC Name

1,1-dideuterio-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i8D2

InChI Key

QMVPMAAFGQKVCJ-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(CC(C)CCC=C(C)C)O

Canonical SMILES

CC(CCC=C(C)C)CCO

Origin of Product

United States

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